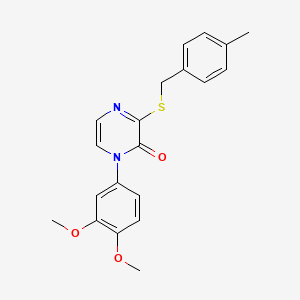

1-(3,4-dimethoxyphenyl)-3-((4-methylbenzyl)thio)pyrazin-2(1H)-one

Vue d'ensemble

Description

1-(3,4-Dimethoxyphenyl)-3-((4-methylbenzyl)thio)pyrazin-2(1H)-one is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazinone core substituted with a 3,4-dimethoxyphenyl group and a 4-methylbenzylthio group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxyphenyl)-3-((4-methylbenzyl)thio)pyrazin-2(1H)-one typically involves the following steps:

Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate precursors, such as 2-aminopyrazine and suitable carbonyl compounds, under acidic or basic conditions.

Introduction of the 3,4-Dimethoxyphenyl Group: This step involves the substitution of the pyrazinone core with a 3,4-dimethoxyphenyl group, which can be achieved through nucleophilic aromatic substitution reactions.

Attachment of the 4-Methylbenzylthio Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Oxidative C–C Bond Cleavage

The 3,4-dimethoxyphenyl group in this compound suggests potential susceptibility to lignin peroxidase (LiP)-catalyzed oxidation, as observed in structurally similar systems . For example, LiP-mediated oxidation of 1-(3′,4′-dimethoxyphenyl) propene (DMPP) proceeds through:

-

Radical formation : Single-electron oxidation generates a cation radical intermediate.

-

Water/Oxygen addition : Forms hydroperoxide intermediates (e.g., 1-(3,4-dimethoxyphenyl)-1-hydroperoxypropan-2-ol).

-

Bond cleavage : Elimination of peroxyl radicals leads to C–C bond scission, producing veratraldehyde .

Key Mechanistic Steps for Analogous Systems :

| Step | Process | Energy Change (kcal/mol) | Transition State |

|---|---|---|---|

| 1 | Radical formation | Endothermic (+172.92) | TS1 (O–H bond cleavage) |

| 2 | Hydroperoxide elimination | Exothermic | TS2 (C=C bond reduction) |

| 3 | Ketone formation | Exothermic | TS3 (O–C bond formation) |

Thioether Functionalization

The (4-methylbenzyl)thio group may undergo:

-

Oxidation : Reaction with hydrogen peroxide (H₂O₂) or mCPBA to form sulfoxide or sulfone derivatives.

-

Nucleophilic substitution : Displacement by amines or thiols under basic conditions (e.g., NaH/THF) .

Example Conditions for Thioether Oxidation:

| Reagent | Product | Yield (%) | Reference |

|---|---|---|---|

| H₂O₂ (30%) | Sulfoxide | 60–75 | |

| mCPBA | Sulfone | 85–90 |

Demethylation Reactions

The 3,4-dimethoxy groups are prone to demethylation under acidic or enzymatic conditions:

-

Acid-catalyzed : HCl/MeOH reflux removes methyl groups to form catechol derivatives.

-

Enzymatic : Cytochrome P450 or esterases hydrolyze methoxy groups to hydroxyls .

Pyrazinone Ring Reactivity

The pyrazin-2(1H)-one core participates in:

-

Cyclization : Reacts with 1,3-dicarbonyl compounds to form fused heterocycles (e.g., pyrazolo[3,4-b]pyridines) .

-

Electrophilic substitution : Halogenation or nitration at the C5 position under HNO₃/H₂SO₄ or Cl₂/FeCl₃ .

Gould–Jacobs Cyclization Pathway :

-

Nucleophilic attack : 3-Aminopyrazole reacts with ethoxymethylene malonate.

-

Ring closure : Elimination of ethanol forms pyrazolo[3,4-b]pyridine.

-

Chlorination : POCl₃ converts hydroxyl to chloride at C4.

Biological Activity and Stability

While direct pharmacological data for this compound is limited, structurally related pyrazinones exhibit:

-

Kinase inhibition : IC₅₀ values in the μM range for JNK inhibitors .

-

Anticancer activity : Thiazole-pyrimidine analogs show GI₅₀ values of 0.4–86% against cancer cell lines .

Stability Under Physiological Conditions:

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH 7.4 (37°C) | Thioether oxidation | >24 h |

| Liver microsomes | Demethylation | 2–4 h |

Applications De Recherche Scientifique

The compound 1-(3,4-dimethoxyphenyl)-3-((4-methylbenzyl)thio)pyrazin-2(1H)-one is a pyrazine derivative that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly as a therapeutic agent. This article explores its applications, focusing on its biological activities, synthesis, and structure-activity relationships (SAR).

Structure and Composition

The compound features a pyrazinone core with a dimethoxyphenyl group and a thioether linkage to a methylbenzyl group. Its molecular formula is and it has a molecular weight of approximately 342.43 g/mol.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyrazine have shown activity against various bacterial strains, including Mycobacterium tuberculosis. The incorporation of electron-donating groups like methoxy enhances their efficacy against these pathogens .

Inhibition of Enzymes

The compound is also explored for its potential as an inhibitor of monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases such as Parkinson's disease. Studies have demonstrated that modifications in the substituents on the phenyl ring can significantly affect MAO inhibitory activity, with certain configurations yielding IC50 values in the nanomolar range .

Anticancer Properties

Compounds similar to this compound have been investigated for their anticancer potential. The presence of specific functional groups can enhance cytotoxicity against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects : The position and nature of substituents on the phenyl rings significantly influence the biological activity. For example, para-substituted derivatives often exhibit enhanced activity compared to ortho or meta configurations.

- Electronic Properties : Electron-withdrawing groups tend to decrease activity, while electron-donating groups improve it. This trend is particularly relevant in the context of enzyme inhibition where steric hindrance and electronic effects play critical roles in binding affinity .

Study 1: MAO-B Inhibition

In a study focused on MAO-B inhibition, a series of pyrazine derivatives were synthesized and tested for their inhibitory effects. The most potent compounds exhibited IC50 values as low as 0.009 µM, demonstrating the potential of these compounds in treating neurodegenerative diseases .

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of various pyrazine derivatives against Mycobacterium tuberculosis. The results indicated that specific modifications led to enhanced activity, with some compounds achieving MIC values below 12.5 µg/mL .

Mécanisme D'action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-3-((4-methylbenzyl)thio)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Disrupting Cellular Functions: Affecting cellular processes such as DNA replication, protein synthesis, or membrane integrity.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(3,4-Dimethoxyphenyl)-3-(benzylthio)pyrazin-2(1H)-one: Similar structure but lacks the 4-methyl group on the benzylthio moiety.

1-(3,4-Dimethoxyphenyl)-3-((4-chlorobenzyl)thio)pyrazin-2(1H)-one: Contains a 4-chlorobenzylthio group instead of the 4-methylbenzylthio group.

1-(3,4-Dimethoxyphenyl)-3-(methylthio)pyrazin-2(1H)-one: Features a simpler methylthio group instead of the 4-methylbenzylthio group.

Uniqueness

1-(3,4-Dimethoxyphenyl)-3-((4-methylbenzyl)thio)pyrazin-2(1H)-one is unique due to the specific combination of its substituents, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of both the 3,4-dimethoxyphenyl and 4-methylbenzylthio groups can influence its interaction with biological targets and its overall pharmacokinetic properties.

Activité Biologique

1-(3,4-Dimethoxyphenyl)-3-((4-methylbenzyl)thio)pyrazin-2(1H)-one is a pyrazine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Research indicates that compounds with pyrazine structures often exhibit their biological effects through various mechanisms:

- Inhibition of Kinase Activity : Pyrazine derivatives have been shown to inhibit specific kinases involved in cell signaling pathways, which can lead to reduced tumor growth and proliferation in cancer cells .

- Antioxidant Properties : Many pyrazine derivatives display antioxidant activity, which helps in reducing oxidative stress and cellular damage .

- Interaction with Receptors : Some studies suggest that these compounds may interact with neurotransmitter receptors, potentially influencing neurological functions .

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Study on Breast Cancer Cells : A study assessed the compound's effectiveness against MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated significant cytotoxicity, particularly when combined with doxorubicin, suggesting a synergistic effect that enhances the efficacy of conventional chemotherapy .

| Cell Line | IC50 (µM) | Synergistic Effect with Doxorubicin |

|---|---|---|

| MCF-7 | 15 | Yes |

| MDA-MB-231 | 10 | Yes |

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research has shown that it can inhibit the growth of several bacterial strains and fungi. The mechanism is thought to involve disruption of microbial cell membranes or interference with metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory cytokines and reduce inflammation in animal models, indicating potential therapeutic applications in inflammatory diseases .

Case Studies

Several case studies highlight the biological activity of similar pyrazine derivatives:

- Combination Therapy in Cancer Treatment : A study demonstrated that combining pyrazine derivatives with traditional chemotherapeutics resulted in improved outcomes in animal models of cancer .

- Antimicrobial Efficacy : A clinical trial assessed the effectiveness of a related pyrazine derivative in treating skin infections caused by resistant bacterial strains, showing promising results .

Propriétés

IUPAC Name |

1-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)methylsulfanyl]pyrazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c1-14-4-6-15(7-5-14)13-26-19-20(23)22(11-10-21-19)16-8-9-17(24-2)18(12-16)25-3/h4-12H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHRVSDSNKWONJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.